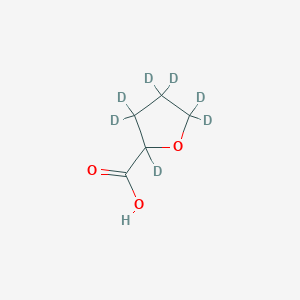
(+/-)-Tetrahydro-2-furoic-d7 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Tetrahydro-2-furoic-d7 acid is a deuterated derivative of tetrahydro-2-furoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to trace the metabolic pathways and to study the reaction mechanisms of various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tetrahydro-2-furoic-d7 acid typically involves the deuteration of tetrahydro-2-furoic acid. One common method is the catalytic hydrogenation of 2-furoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The deuterium atoms replace the hydrogen atoms in the furan ring, resulting in the formation of the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The deuterium gas used in the reaction is often recycled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Tetrahydro-2-furoic-d7 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated furan derivatives.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Substitution: The deuterium atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of deuterium atoms.
Major Products Formed
The major products formed from these reactions include deuterated alcohols, ketones, and other furan derivatives. These products are valuable in various research applications due to their unique isotopic labeling.
Scientific Research Applications
(+/-)-Tetrahydro-2-furoic-d7 acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: The compound is used in isotope labeling studies to understand biological processes.
Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+/-)-Tetrahydro-2-furoic-d7 acid involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studying the reaction mechanisms and in developing drugs with improved pharmacokinetic properties. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation.
Comparison with Similar Compounds
(+/-)-Tetrahydro-2-furoic-d7 acid can be compared with other deuterated and non-deuterated furan derivatives:
Tetrahydro-2-furoic acid: The non-deuterated version of the compound, which lacks the isotopic labeling.
Deuterated furan derivatives: Other compounds with deuterium atoms in the furan ring, such as deuterated furfural and deuterated furfuryl alcohol.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in research applications, including enhanced stability and reduced metabolic degradation.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/i1D2,2D2,3D2,4D |
InChI Key |
UJJLJRQIPMGXEZ-VNEWRNQKSA-N |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(OC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



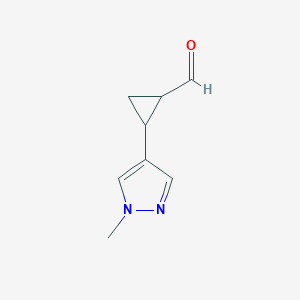
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)

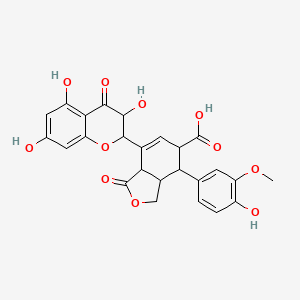
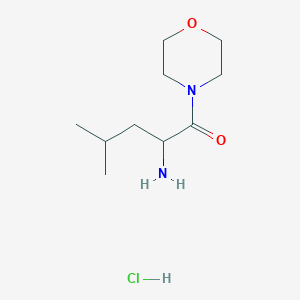

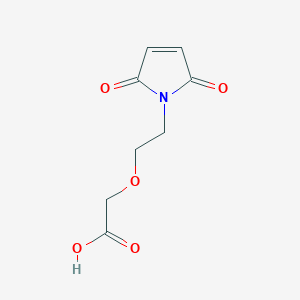
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
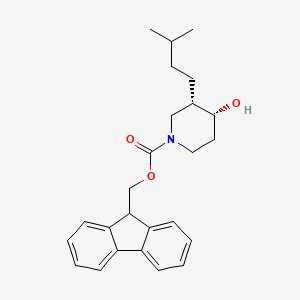
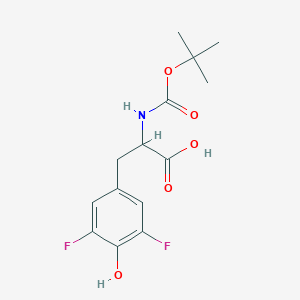
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
